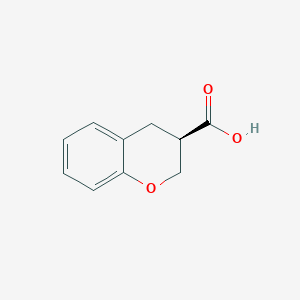

(R)-Chroman-3-carboxylic acid

Description

Overview of the Research Landscape Surrounding (R)-Chroman-3-carboxylic acid

The current research landscape for this compound and its derivatives is vibrant and expanding, largely driven by its potential in medicinal chemistry and the continuous development of novel asymmetric synthetic methodologies. A significant area of focus is its incorporation into drug candidates. For instance, derivatives of chiral 6-methoxy-chroman-3-carboxylic acid have been identified as highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-II). mdpi.com The stereochemistry at the C-3 position is crucial, with the (S)-enantiomer of the final amide product showing significantly higher potency and selectivity compared to the (R)-enantiomer in this specific series. This underscores the critical importance of accessing enantiomerically pure chroman-3-carboxylic acid.

The synthetic research landscape is dominated by the pursuit of efficient and highly stereoselective methods to access the chiral chroman core. This includes advancements in:

Asymmetric Catalysis : Both metal-based and organocatalytic systems are being extensively explored to construct the chiral chroman framework with high enantiopurity. rsc.orgnih.gov

Decarboxylative Reactions : Chromone-3-carboxylic acids, the unsaturated precursors to chroman-3-carboxylic acids, are widely used in decarboxylative cycloadditions and Michael additions to generate complex chiral molecules. rsc.orgsemanticscholar.orgnih.gov

Domino and Cascade Reactions : Multi-step reactions performed in a single pot are being developed to rapidly build molecular complexity from simple starting materials, often involving the formation of the chroman ring system. nih.govacs.org

The table below summarizes selected modern synthetic approaches to chiral chroman derivatives, highlighting the diversity of catalysts and reaction types employed.

| Catalyst/Method | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-H8-BINAP-RuCl2 | 6-Methoxychromene-3-carboxylic acid | (S)-6-Methoxychroman-3-carboxylic acid | Quantitative | 89 |

| Quinine-derived squaramide | 2-Hydroxynitrostyrene and trans-β-nitroolefin | Polysubstituted chiral chroman | up to 82 | up to 99 |

| (R)-DPPOTMS/AcOH | Hydroxyenal and (E)-3-alkylideneindolin-2-one | Spiro[chroman-3,3′-indolin]-2′-one | Good | High |

| Chiral Phosphoric Acid | o-Quinone methide and enecarbamate | 2,3,4-Trisubstituted chromane (B1220400) | Moderate | Good |

Historical Development of Synthetic Routes to Chiral Chroman-3-carboxylic Acid Scaffolds

The synthesis of enantiomerically pure chroman-3-carboxylic acids has evolved significantly over the decades, reflecting the broader trends in asymmetric synthesis.

Early Approaches: Classical Resolution

Initially, access to enantiomerically pure chroman-3-carboxylic acid relied heavily on classical resolution of a racemic mixture. This method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a naturally occurring and enantiopure base like brucine, strychnine, or a chiral amine such as (S)-(−)-α-methylbenzylamine. wikipedia.orglibretexts.org The resulting diastereomers, having different physical properties like solubility, can then be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the individual enantiomers of the carboxylic acid.

While effective, this method has inherent limitations. The maximum theoretical yield for the desired enantiomer is 50%, with the other half of the material being the undesired enantiomer, which is often discarded. Furthermore, the process can be laborious and requires a suitable, often expensive, chiral resolving agent. The success of the separation is also not guaranteed and is dependent on the crystallization properties of the diastereomeric salts. wikipedia.org

Modern Era: Asymmetric Synthesis

The advent of modern asymmetric catalysis has revolutionized the synthesis of chiral molecules, including this compound. These methods aim to directly create the desired enantiomer in high excess, overcoming the 50% yield barrier of classical resolution.

A key strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a chromene-3-carboxylic acid. For example, the asymmetric hydrogenation of 6-methoxychromene-3-carboxylic acid using a chiral ruthenium catalyst, such as one derived from (R)-H8-BINAP, can produce the corresponding (S)-chroman-3-carboxylic acid with high enantiomeric excess. The (R)-enantiomer can be similarly obtained using the (S)-catalyst. mdpi.com This approach is highly efficient and atom-economical.

Another powerful modern approach is organocatalysis , which uses small, chiral organic molecules to catalyze enantioselective transformations. Various organocatalytic strategies have been developed for the synthesis of chiral chromans, often through cascade or domino reactions. mdpi.comnih.gov For example, chiral squaramides have been used to catalyze the reaction between 2-hydroxynitrostyrenes and nitroolefins to afford highly substituted chiral chromans with excellent enantioselectivities. nih.gov While these examples don't directly yield this compound, they demonstrate the power of organocatalysis in constructing the chiral chroman scaffold, which can then be further elaborated.

The table below provides a simplified comparison of classical and modern synthetic approaches.

| Method | Key Principle | Advantages | Disadvantages |

| Classical Resolution | Separation of diastereomeric salts formed with a chiral resolving agent. | Conceptually simple; can be effective for a range of substrates. | Maximum 50% yield for the desired enantiomer; can be laborious; relies on crystallization. |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral double bond using a chiral metal catalyst. | High yields (up to 100% theoretical); high enantioselectivity; atom-economical. | Requires specific precursors; catalyst can be expensive. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze enantioselective reactions. | Metal-free; often mild reaction conditions; can facilitate complex cascade reactions. | Catalyst loading can be higher than metal catalysts; substrate scope can be limited. |

The progression from resolution-based methods to direct asymmetric synthesis represents a significant advancement in chemical efficiency and sustainability, enabling the more practical and scalable production of valuable chiral building blocks like this compound for applications in research and industry.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAGZMGJJFSKQM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure R Chroman 3 Carboxylic Acid

Strategies for Asymmetric Construction of the Chiral Chroman Core

The primary challenge in synthesizing (R)-Chroman-3-carboxylic acid lies in the stereocontrolled formation of the chiral center at the C3 position of the chroman ring. Chemists have developed several sophisticated strategies to achieve this, broadly categorized into enantioselective catalysis, chiral auxiliary-mediated approaches, and chiral pool synthesis.

Enantioselective Catalysis in the Formation of the Tetrahydropyran (B127337) Ring

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of the chroman framework, catalytic methods primarily focus on the asymmetric formation of the tetrahydropyran ring system.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Several organocatalytic strategies have been developed for constructing chiral chroman rings. One prominent method involves an asymmetric oxa-Michael–Michael cascade reaction. nih.gov For instance, the reaction of 2-hydroxy cinnamaldehydes with various nucleophiles, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can produce highly functionalized chromane (B1220400) derivatives with excellent stereoselectivity. acs.org In this cascade, the catalyst first activates the cinnamaldehyde (B126680) via iminium ion formation, facilitating an oxa-Michael addition to generate a chroman-2-ol (B1610262) intermediate in situ. This is followed by an enamine-catalyzed Michael addition, creating multiple stereocenters with high control. nih.govacs.org

Another relevant organocatalytic method involves the decarboxylative Michael reaction of chromone-3-carboxylic acids with azlactones, catalyzed by cinchona alkaloid-derived squaramide catalysts. mdpi.com While this specific reaction leads to chromanone products with a new stereocenter at the C2 position, it demonstrates the utility of organocatalysis in functionalizing the chromone (B188151) system, which is a direct precursor to the target chroman structure. mdpi.com The catalyst operates through a bifunctional mechanism, with the squaramide moiety activating the carboxylic acid via hydrogen bonding and the tertiary amine deprotonating the Michael donor. mdpi.comnih.gov

| Reaction Type | Catalyst | Key Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Oxa-Michael/Michael Cascade | TBS-protected diphenylprolinol | 2-Hydroxy cinnamaldehyde, 1-Aza-1,3-butadiene | 97% ee, >20:1 dr | acs.org |

| Decarboxylative Michael Addition | Cinchona-squaramide catalyst | Chromone-3-carboxylic acid, Azlactone | up to 85:15 er | mdpi.com |

Transition-metal catalysis is a highly effective method for the enantioselective synthesis of this compound. The most direct route involves the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid, chromene-3-carboxylic acid. researchgate.net Research has shown that ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, are particularly effective. For example, the hydrogenation of chromene-3-carboxylic acid using a catalyst system of [(RuCl((R)-H₂-BINAP))₂ (μ-Cl)₃][NH₂Me₂] in the presence of caesium formate (B1220265) provides the desired (S)-acid in quantitative yield and 89% enantiomeric excess (ee). researchgate.net The (R)-enantiomer can be similarly obtained using the (S)-H₂-BINAP ligand. researchgate.net The enantiomeric excess of the product can be further enhanced to >98% through recrystallization with a chiral resolving agent like (S,S)-chloramphenicol base. researchgate.net

Another advanced strategy is the dynamic kinetic resolution (DKR) of β-substituted chromanones via ruthenium-catalyzed asymmetric transfer hydrogenation. acs.org This process involves the simultaneous racemization of the β-stereocenter and the highly selective hydrogenation of the ketone, producing chiral chromanols with high diastereoselectivity and enantioselectivity. acs.org Although this yields a chromanol, it is a direct precursor to the target carboxylic acid. Other transition-metal-catalyzed methods for constructing the chiral chroman core include the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of phenol (B47542) allyl carbonates and copper-catalyzed intramolecular C-O bond formation. rsc.orgacs.org

| Substrate | Catalyst System | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chromene-3-carboxylic acid | (S)-H₂-BINAP-RuCl₂ | This compound | Quantitative | ~89% (before recrystallization) | researchgate.net |

| Chromene-3-carboxylic acid | (R)-H₂-BINAP-RuCl₂ | (S)-Chroman-3-carboxylic acid | Quantitative | 89% (before recrystallization) | researchgate.net |

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions. For the preparation of enantiopure chroman precursors, lipases are commonly employed for kinetic resolution. A relevant example is the enantioselective hydrolysis of (±)-4-oxo-3,4-dihydro-2-chromen-3-yl acetate. researchgate.net By screening various lipases, researchers found that lipase (B570770) Amano PS could effectively catalyze the asymmetric hydrolysis to afford the desired (S)-3-hydroxy-2,3-dihydro-4H-chromen-4-one with high enantiomeric excess (up to 99%). researchgate.net The unreacted (R)-acetate can be separated, providing access to both enantiomers of the hydroxy chromanone, a key intermediate that can be converted to the target carboxylic acid. Alternatively, enantioselective transesterification of the racemic 3-hydroxy-2,3-dihydro-4H-chromen-4-one can also be employed. researchgate.net More recently, vanadium-dependent chloroperoxidase has been used for the synthesis of 3-halochromones, which are versatile precursors for further functionalization. nih.gov

| Reaction | Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrolysis | (±)-4-oxo-3,4-dihydro-2-chromen-3-yl acetate | Lipase Amano PS | (S)-3-hydroxy-2,3-dihydro-4H-chromen-4-one | up to 99% | researchgate.net |

Chiral Auxiliary-Mediated Approaches to Stereocontrol

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. This is a classic and robust strategy for asymmetric synthesis.

For the synthesis of this compound, Oppolzer's camphorsultam has been successfully employed as a chiral auxiliary. researchgate.net The synthesis begins with the acylation of chromene-3-carboxylic acid with either (+)- or (–)-camphorsultam. researchgate.net The resulting α,β-unsaturated N-acyloxazolidinone intermediate then undergoes a diastereoselective conjugate reduction. Using L-selectride as the reducing agent, the hydride attacks from the less sterically hindered face of the enone, which is shielded by the sultam ring, leading to the formation of the chromane derivative with high diastereoselectivity (>95% de). researchgate.net The choice of the camphorsultam enantiomer dictates the final configuration of the chroman; the (–)-camphorsultam leads to the (R)-chromane derivative. researchgate.net The final step is the cleavage of the auxiliary, typically with a lithium hydroxide–hydrogen peroxide mixture, to release the enantiomerically pure this compound. researchgate.net

| Step | Reagents | Chiral Auxiliary | Intermediate/Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Acylation | Chromene-3-carbonyl chloride, NaH | (–)-Camphorsultam | N-Acylsultam Intermediate | N/A | researchgate.net |

| Asymmetric Reduction | L-Selectride, THF, -50°C | (–)-Camphorsultam | (R)-Chroman-sultam adduct | >98% de | researchgate.net |

| Auxiliary Cleavage | LiOH, H₂O₂ | N/A | This compound | >98% ee | researchgate.net |

Chiral Pool Synthesis Utilizing Pre-existing Stereocenters

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. researchgate.netnih.gov This strategy incorporates a pre-existing stereocenter from the starting material into the final target molecule, avoiding the need for an asymmetric induction step.

While a specific, documented synthesis of this compound starting from a chiral pool molecule is not prominent in the literature, the strategy remains a viable and powerful approach. The synthesis of the related (S)-chroman-2-carboxylic acid, a precursor to Vitamin E, has been achieved starting from (S)-malic acid, demonstrating the applicability of this concept to chroman systems. mdpi.com For this compound, a hypothetical route could begin with a chiral building block like (R)-glyceraldehyde or an appropriately substituted D-sugar. The synthesis would involve a series of transformations to construct the aromatic ring and then perform an intramolecular cyclization to form the tetrahydropyran ring, with the stereocenter from the starting material ultimately becoming the C3-position of the chroman. This approach is conceptually straightforward but often requires longer synthetic sequences compared to catalytic methods.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for the separation of racemates. In KR, one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one. However, the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution overcomes this limitation by incorporating an in situ racemization of the starting material, theoretically enabling a 100% yield of a single enantiomeric product. princeton.edu

Enzymatic Kinetic Resolution:

Enzymatic catalysis is a prominent method for the kinetic resolution of racemic carboxylic acids and their esters due to the high enantioselectivity of enzymes like lipases and esterases. catalysis.blog For the synthesis of this compound, a common strategy involves the enzymatic hydrolysis of a racemic ester of chroman-3-carboxylic acid. In this process, a lipase can selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the desired (R)-ester unreacted and in high enantiomeric excess. nih.govmdpi.com

For instance, studies on the hydrolysis of ethyl esters of related racemic phenylalkyl carboxylic acids have demonstrated the effectiveness of metagenome-derived esterases. nih.gov By screening a library of enzymes, it is possible to find biocatalysts that exhibit complementary enantiopreference, allowing for the isolation of either the (R)- or (S)-acid in high optical purity. nih.gov The reaction conditions, such as temperature and the use of co-solvents, can be optimized to enhance both enantioselectivity and conversion rates. nih.gov

Dynamic Kinetic Resolution via Asymmetric Hydrogenation:

Dynamic kinetic resolution is particularly effective when combined with asymmetric hydrogenation. A notable application is the DKR of racemic β-chromanones using ruthenium catalysts, which yields chiral chromanols with high stereocontrol. researchgate.net This principle can be extended to the synthesis of this compound. A strategy could involve the asymmetric hydrogenation of a racemic chromanone precursor where a base-catalyzed racemization of the β-stereocenter occurs concurrently with a highly selective ketone transfer hydrogenation. researchgate.net

Another relevant approach is the asymmetric hydrogenation of racemic 4-substituted chroman-2-ones, which are lactone forms of ortho-hydroxylated β-aryl esters. chinesechemsoc.orgchinesechemsoc.org Using chiral Iridium-SpiroPAP catalysts, exceptional selectivity factors (s) of up to >600 have been achieved. chinesechemsoc.orgchinesechemsoc.org This method yields chiral γ-aryl primary alcohols and recovers chiral β-aryl esters. A similar strategy could be envisioned starting from a racemic ester of chroman-3-carboxylic acid, which would be hydrogenated via DKR to yield the desired (R)-enantiomer.

Prochiral Substrate Derivatization with Subsequent Enantioselective Transformation

The synthesis of enantiopure compounds from prochiral starting materials is a highly efficient strategy as it can, in principle, convert 100% of the starting material into the desired enantiomer. This approach involves the enantioselective transformation of a prochiral molecule, creating the desired stereocenter.

A key prochiral precursor for this compound is chromene-3-carboxylic acid. The C2-C3 double bond of the chromene ring system can be subjected to asymmetric hydrogenation. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effectively hydrogenate the double bond to produce the chroman ring with high enantioselectivity.

One documented example involves the asymmetric hydrogenation of 6-methoxychromene-3-carboxylic acid using a (R)-octahydro-BINAP-RuCl2 complex. wordpress.com The reaction, carried out in methanol (B129727) with cesium formate as an additive at 40°C under 100 psi of hydrogen, yielded the corresponding (S)-6-methoxychroman-3-carboxylic acid with an initial enantiomeric excess (ee) of 89%. wordpress.com The ee could be further enhanced to >99% through recrystallization with a chiral resolving agent like (S,S)-chloramphenicol base. wordpress.com By using the (S)-octahydro-BINAP ligand, the (R)-enantiomer could be obtained.

| Catalyst | Substrate | Product | Solvent | Conditions | Initial ee (%) | Final ee (%) | Reference |

| (R)-octahydro-BINAP·RuCl₂ | 6-methoxychromene-3-carboxylic acid | (S)-6-methoxychroman-3-carboxylic acid | Methanol | 40°C, 100 psi H₂, 20h, Cs-formate | 89 | >99 (after recrystallization) | wordpress.com |

Organocatalysis also presents a powerful tool for the enantioselective transformation of prochiral substrates. For instance, domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, have been used to synthesize functionalized chromanes in excellent enantioselectivities (up to 99% ee). rsc.org A similar organocatalytic strategy could be developed for the asymmetric synthesis of this compound.

Total Synthesis Approaches to this compound

The total synthesis of this compound involves the construction of the chiral chroman ring system from achiral or simpler chiral precursors. One effective strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates. This method allows for the efficient construction of the allylic C-O bond, leading to chiral chromans with high enantiomeric excess (up to 98% ee). acs.org The mechanism is believed to proceed through a Curtin-Hammett scenario where the cyclization of the more reactive π-allyl palladium diastereomeric intermediate is the enantiodiscriminating step. acs.org This methodology has been successfully applied to the enantioselective synthesis of the vitamin E core and other complex natural products containing the chroman motif. acs.org

Another approach involves a domino reaction catalyzed by modularly designed organocatalysts. For example, a highly enantio- and diastereoselective synthesis of functionalized chromanes can be achieved through a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.org The resulting chromane can then be further functionalized to yield the target carboxylic acid.

A plausible total synthesis route for this compound could start from a substituted phenol and an α,β-unsaturated aldehyde. A key step would be an asymmetric Michael addition to establish the chiral center at the C3 position, followed by cyclization to form the chroman ring.

Optimization of Reaction Conditions for Maximizing Enantiomeric Excess and Yield

The optimization of reaction conditions is paramount in asymmetric synthesis to achieve high yields and, more importantly, high enantiomeric excess (ee). Key parameters that are typically screened include the catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The choice of the chiral catalyst or ligand is the most critical factor. In transition metal-catalyzed reactions, such as asymmetric hydrogenation, subtle changes in the structure of the chiral ligand can have a profound impact on enantioselectivity. For instance, in the enantioselective hydrogenation of chromene-3-carboxylic acid derivatives, different chiral phosphine ligands can lead to opposite enantiomers of the product. wordpress.com Similarly, in organocatalyzed reactions, the structure of the organocatalyst, including the presence of specific functional groups for hydrogen bonding, dictates the stereochemical outcome. nih.govmdpi.com

Solvent Effects: The solvent can influence both the reactivity and selectivity of an asymmetric reaction. For example, in the organocatalytic domino synthesis of chromane derivatives, solvents like toluene (B28343) were found to be optimal, while polar protic solvents like methanol led to a dramatic decrease in enantioselectivity. rsc.org In some green chemistry approaches, water or polyethylene (B3416737) glycol (PEG) have been successfully employed as environmentally benign solvents. researchgate.net

Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity, as the difference in the activation energies for the formation of the two enantiomers becomes more significant. However, this usually comes at the cost of a slower reaction rate. In an enantioselective decarboxylative (3+2)-cycloaddition to form chromanone derivatives, reducing the temperature from room temperature to 0°C slightly improved the enantioselectivity. nih.gov

| Parameter | Variation | Effect on Yield | Effect on ee/dr | Reference |

| Catalyst | Different chiral ligands (e.g., phosphines) | Varies | Significant, can invert stereochemistry | wordpress.com |

| Solvent | Toluene vs. Methanol | Varies | High in toluene, low in methanol | rsc.org |

| Temperature | Room Temp vs. 0°C | Decreased rate | Slight increase in ee | nih.gov |

| Catalyst Loading | 20 mol% vs. 5 mol% | May decrease | Can remain high | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance to minimize environmental impact. This involves the use of environmentally benign solvents, improving atom economy, and increasing step efficiency.

Solvent Selection and Minimization

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or biodegradable solvents like polyethylene glycol (PEG). researchgate.net For the synthesis of chromene derivatives, several green protocols have been developed. For instance, the synthesis of chromeno[3,4-b]quinoline derivatives has been successfully carried out in PEG 300, which acts as a recyclable and environmentally benign solvent. researchgate.net Microwave-assisted synthesis in the absence of a solvent or in green solvents like ionic liquids or water has also been reported for chromene derivatives, often leading to shorter reaction times and higher yields. researchgate.net

Atom Economy and Step Efficiency Analysis

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are considered greener as they generate less waste. Decarboxylative reactions, while useful, inherently have lower atom economy due to the loss of carbon dioxide. nih.govmdpi.com

Chemical Transformations and Derivatization of R Chroman 3 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the most readily accessible functional group in (R)-Chroman-3-carboxylic acid for chemical modification. Standard organic chemistry transformations can be applied to convert it into a variety of derivatives, most notably esters and amides.

Esterification: Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Reaction Scheme: Fischer Esterification

This compound + R'OH ⇌ (H⁺ catalyst) ⇌ (R)-Chroman-3-carboxylate ester + H₂O

Alternative methods that avoid the harsh acidic conditions and the reversibility of the Fischer method include reaction with acid chlorides or the use of coupling agents. chemguide.co.ukjackwestin.com The carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. libretexts.org

Amidation: The formation of amides from this compound requires reacting it with a primary or secondary amine. Direct reaction by heating is possible but often requires high temperatures due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pubmdpi.com Therefore, the use of coupling agents is the preferred method for efficient amide bond formation under mild conditions. jackwestin.comacs.org Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. mdpi.com

Reaction Scheme: Amidation using a Coupling Agent

This compound + R'R''NH + Coupling Agent → (R)-Chroman-3-carboxamide + Byproducts

Recent advancements have also explored the use of metal-based catalysts, such as those involving titanium tetrafluoride (TiF₄), to facilitate direct amidation reactions. researchgate.net

| Transformation | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Heating | Ester |

| Esterification | 1. SOCl₂ 2. Alcohol | Two steps | Ester |

| Amidation | Amine, DCC/HOBt | Room Temperature | Amide |

| Amidation | Amine, TiF₄ | Refluxing Toluene (B28343) | Amide |

Reduction and Oxidation Reactions of the Chroman Ring System

The chroman ring system itself can undergo reduction and oxidation, although these transformations can sometimes be challenging and may lead to ring-opening.

Reduction: Catalytic hydrogenation of the chroman system can lead to the cleavage of the heterocyclic ring. For instance, the reduction of chroman-2-carboxylic acid or its ethyl ester using a Raney Nickel catalyst at room temperature and atmospheric pressure has been shown to cause hydrogenolysis, resulting in the formation of γ-(o-hydroxyphenyl)butyric acid or its corresponding ester. researchgate.net This indicates that under certain reductive conditions, the benzylic C-O bond of the pyran ring is susceptible to cleavage. Careful selection of catalysts and reaction conditions would be necessary to achieve reduction of the benzene (B151609) ring while preserving the heterocyclic structure.

Oxidation: Oxidation of the chroman ring can be targeted at several positions. The benzylic position (C4) is particularly susceptible to oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can lead to the formation of a ketone at the C4 position, yielding a 4-chromanone (B43037) derivative. libretexts.org Such reactions are common for benzylic carbons. Further oxidation could potentially lead to ring opening. Side-chain oxidation is a well-known transformation for alkyl groups attached to a benzene ring, converting them into carboxylic acids. libretexts.orgyoutube.com In the context of the chroman ring, this reactivity highlights the potential for oxidation at the C4 position.

| Reaction Type | Reagent | Potential Product | Reference Reaction |

|---|---|---|---|

| Reduction (Ring Opening) | H₂, Raney Nickel | γ-(o-hydroxyphenyl) substituted propanoic acid | Reduction of Chroman-2-carboxylic acid researchgate.net |

| Oxidation (at C4) | KMnO₄ or H₂CrO₄ | (R)-4-oxo-chroman-3-carboxylic acid | Benzylic oxidation of alkyl arenes libretexts.org |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the chroman scaffold can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgyoutube.com The regiochemical outcome of these substitutions is controlled by the combined directing effects of the two substituents on the aromatic ring: the ether oxygen of the pyran ring and the alkyl substituent (at C4a) which contains the carboxylic acid group.

The ether oxygen is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org The alkyl portion of the fused ring is a weak activating group and also an ortho, para-director. The carboxylic acid group itself is a deactivating, meta-directing group, but its influence on the aromatic ring is relayed through the aliphatic portion of the chroman structure and is therefore primarily inductive and weak. hu.edu.jo

The dominant directing influence is the ether oxygen. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the oxygen atom, which are C6 and C8. The C8 position may be sterically hindered by the adjacent fused pyran ring, potentially favoring substitution at the C6 position. Studies on the nitration of substituted chromans have confirmed that substitution occurs on the benzene ring. researchgate.net

| Reaction | Reagents | Electrophile | Expected Major Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-nitro |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6-bromo |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 6-acyl |

Nucleophilic Substitution and Addition Reactions on Functionalized Derivatives

While this compound itself is not highly susceptible to nucleophilic attack on the ring system, its functionalized derivatives can be valuable substrates for such reactions. The reactivity of carboxylic acid derivatives typically involves nucleophilic acyl substitution at the carbonyl carbon. libretexts.orgbham.ac.uk

For reactions on the ring, a common strategy involves introducing a leaving group or an electrophilic center. For example, oxidation of the chroman to the corresponding 4-chromanone derivative introduces a carbonyl group at C4. This ketone can then undergo nucleophilic addition reactions.

Alternatively, related unsaturated systems like chromones readily undergo nucleophilic attack. The introduction of an electron-withdrawing group at the 3-position of a chromone (B188151) system enhances the electrophilicity of the C2 position, making it susceptible to attack by nucleophiles, often leading to a ring-opening and ring-closure sequence. researchgate.net While the saturated chroman ring is less reactive, derivatization to introduce unsaturation or a good leaving group at C4 could enable subsequent nucleophilic substitution reactions.

Conjugate addition reactions are also possible on derivatives. For instance, the conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes (an unsaturated analog) has been studied for the synthesis of highly functionalized chroman derivatives. researchgate.net

Stereoselective Functionalization of the Chroman Backbone

The existing stereocenter at the C3 position in this compound can serve as a control element to direct the stereochemistry of subsequent reactions on the chroman backbone. This is a key strategy for the synthesis of enantiomerically pure, complex molecules.

One approach is stereoretentive decarboxylative functionalization. While studied on chromone-3-carboxylic acids, this reaction demonstrates that the C3 position can be functionalized with the introduction of new groups while maintaining the original stereochemistry. chemrxiv.org Visible light-mediated protocols have been developed for such transformations. chemrxiv.org

Another powerful method is the asymmetric stereoselective intramolecular reductive cyclization of aryl-chained alkynones, which has been used to synthesize chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. chemrxiv.org This highlights that reactions can be designed to build complexity onto the chroman scaffold with high levels of stereocontrol. The synthesis of chiral chromans can be achieved with excellent enantioselectivities and diastereoselectivities by using appropriate chiral ligands and catalysts. chemrxiv.org These methods provide access to a wide range of substituted chroman derivatives with defined stereochemistry at multiple centers.

Formation of Heterocyclic Derivatives Utilizing the Carboxylic Acid or Ring System

The structure of this compound offers multiple avenues for the construction of novel fused or appended heterocyclic systems. The carboxylic acid group can be used as a handle to build new rings, or the chroman ring itself can be a template for annulation.

Many synthetic strategies have been developed using the related coumarin-3-carboxylic acid as a starting material. These reactions often involve the carboxyl group as a directing or activating group, facilitating cyclization reactions to form polycyclic products. ias.ac.in For example, coumarin-3-carboxylic acids have been used in multicomponent reactions to afford diverse chromeno[3,4-c]pyrrole-3,4-diones. rsc.org

The chromone-3-carboxylic acid scaffold has also been shown to undergo ring transformation reactions with various nucleophiles. researchgate.net For instance, reaction with carbon nucleophiles like ethyl cyanoacetate (B8463686) can lead to the expansion of the pyran ring, forming benzoxocinone derivatives. tubitak.gov.tr These reactions proceed via a nucleophilic attack at C2, followed by ring opening and subsequent intramolecular cyclization. tubitak.gov.tr While the saturated chroman ring is less electrophilic, similar ring expansion or transformation strategies could potentially be applied to activated derivatives of this compound.

Furthermore, the carboxylic acid can be converted into other functional groups that can then participate in cyclization. For example, conversion to an azide (B81097) derivative, followed by reaction with unsaturated compounds, can lead to the formation of 1,2,3-triazole and triazoline derivatives appended to the chroman core. ekb.eg

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-Chroman-3-carboxylate ester |

| (R)-Chroman-3-carboxamide |

| Thionyl chloride |

| Oxalyl chloride |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-hydroxybenzotriazole (HOBt) |

| Titanium tetrafluoride |

| Chroman-2-carboxylic acid |

| γ-(o-hydroxyphenyl)butyric acid |

| Potassium permanganate |

| Chromic acid |

| 4-chromanone |

| (R)-4-oxo-chroman-3-carboxylic acid |

| Chromone |

| 2H-chromene-3-carbaldehyde |

| Chromone-3-carboxylic acid |

| Coumarin-3-carboxylic acid |

| Chromeno[3,4-c]pyrrole-3,4-dione |

| Ethyl cyanoacetate |

| Benzoxocinone |

| 1,2,3-triazole |

| Triazoline |

Applications of R Chroman 3 Carboxylic Acid in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

The enantiopure nature of (R)-Chroman-3-carboxylic acid makes it a valuable synthon for constructing complex molecules where precise three-dimensional arrangement of atoms is crucial. The chroman framework provides a conformationally restrained scaffold that can be elaborated into a variety of intricate structures.

The chroman ring is a core structural motif in a wide array of natural products, particularly flavonoids and tocopherols (B72186) (Vitamin E). chim.it The synthesis of these molecules often requires methods to install the chiral centers found in the dihydropyran ring. Asymmetric synthesis strategies, including organocatalytic domino reactions, have been developed to produce chiral chroman derivatives with high enantioselectivity. nih.govrsc.org While specific total syntheses commencing directly from this compound are not extensively documented, its structure represents an ideal starting point. As a chiral building block, it provides a pre-formed, enantiopure chroman core, potentially simplifying synthetic routes and avoiding the need for challenging asymmetric cyclization steps or chiral resolutions later in the synthesis.

The most significant application of chiral chroman structures is in medicinal chemistry. The chroman scaffold is a privileged structure found in numerous pharmacologically active compounds. nih.gov A preeminent example is the cardiovascular drug Nebivolol, a highly selective β1-receptor antagonist used to treat hypertension. rotachrom.com

Nebivolol's structure is a composite of two distinct chroman units, and its biological activity is highly dependent on its stereochemistry. The marketed drug is a racemic mixture of the (SRRR)-Nebivolol and (RSSS)-Nebivolol enantiomers. epo.org The synthesis of Nebivolol is a significant challenge due to the presence of four stereocenters, making the control of stereochemistry paramount. google.com

Synthetic routes to Nebivolol rely on the preparation of key chiral chroman intermediates, such as 6-fluoro-chroman epoxides. rotachrom.comepo.org These intermediates are prepared with specific stereoconfigurations and then coupled to form the final molecule. The synthesis underscores the critical importance of having access to enantiopure chroman building blocks. This compound represents such a building block, providing a foundational scaffold from which complex pharmaceutical agents analogous to Nebivolol could be constructed. Derivatization of its carboxylic acid group allows for the introduction of various functional groups needed to build the target molecule.

Below is a table detailing the stereoisomers of Nebivolol, highlighting the importance of stereochemical control in the synthesis of such biologically active scaffolds.

| Stereoisomer | Configuration | Biological Role |

| d-Nebivolol | (SRRR) | β1-adrenoceptor antagonist (active component) |

| l-Nebivolol | (RSSS) | Enhances nitric oxide release |

| Racemic Nebivolol | (SRRR)/(RSSS) | Marketed drug formulation |

This table illustrates the distinct roles of Nebivolol's enantiomers, emphasizing the necessity for stereocontrolled synthesis for which chiral building blocks like this compound are essential.

This compound is an excellent candidate for inclusion in such structures. Its rigid bicyclic framework can act as a "turn" motif or a stereocontrolling element. The carboxylic acid functional group provides a convenient handle for polymerization or for covalent attachment to a growing macrocyclic chain through standard peptide or ester coupling techniques. Although specific examples of macrocycles built from this compound are not yet prevalent in the literature, its potential is clear. By linking multiple units, chemists could create novel helical oligomers or shape-persistent macrocycles where the orientation of each chroman unit is precisely controlled by its inherent chirality.

Role in Asymmetric Catalysis as a Chiral Ligand Precursor

The development of chiral ligands is the cornerstone of asymmetric catalysis, which enables the synthesis of single-enantiomer drugs and other fine chemicals. Chiral carboxylic acids have emerged as a versatile class of precursors for designing effective ligands. thieme-connect.com

This compound can be readily derivatized to generate a variety of potential chiral ligands. The carboxylic acid moiety can be converted into an amide, which can then be further functionalized to incorporate coordinating atoms such as phosphorus, nitrogen, or sulfur. This versatility allows for the design of ligands tailored to specific metal-catalyzed reactions.

For instance, coupling the carboxylic acid with a chiral amine or an amino phosphine (B1218219) would yield multidentate ligands capable of forming stable, well-defined chiral complexes with transition metals like palladium, rhodium, or iridium. The rigid chroman backbone would effectively translate the stereochemical information from the C3 chiral center to the catalytic site, influencing the stereochemical outcome of the reaction.

The table below presents hypothetical examples of ligand classes that could be synthesized from this compound, demonstrating its potential as a versatile chiral ligand precursor.

| Ligand Class | Potential Synthetic Transformation | Coordinating Atoms | Potential Metal Partners |

| Phosphine-Amide | Amide coupling with (diphenylphosphino)ethylamine. | P, N, O | Rh, Ir, Pd, Ru |

| Bis(oxazoline) | Conversion to amino alcohol, followed by cyclization with a dinitrile. | N, N | Cu, Zn, Pd |

| N-Heterocyclic Carbene (NHC) | Amide coupling with an amino-functionalized imidazolium (B1220033) salt, followed by deprotonation. | C(carbene), N, O | Pd, Ru, Au, Cu |

This table outlines potential ligand structures derivable from this compound, showcasing its adaptability for creating diverse catalytic environments.

The mechanistic role of a ligand derived from this compound in an enantioselective reaction would be to create a chiral environment around the metal center. When a substrate coordinates to this metal-ligand complex, the steric and electronic properties of the chiral ligand dictate the pathway of the reaction.

Specifically, the rigid chroman scaffold would create a defined chiral pocket. This pocket would force the incoming substrate to adopt a specific orientation to minimize steric hindrance. This preferential binding geometry ensures that the subsequent bond-forming step (e.g., C-H activation, hydrogenation, or C-C bond formation) occurs selectively on one face of the substrate, leading to the formation of one enantiomer in excess of the other. epo.org The conformational rigidity of the chroman backbone is advantageous as it reduces the number of possible transition states, often leading to higher enantioselectivity compared to more flexible ligands. The electronic properties of the chroman ring and any substituents can also modulate the reactivity of the metal center, providing another layer of catalytic control.

Development of Chiral Probes for Mechanistic Studies

The precise understanding of reaction mechanisms is fundamental to the development of new and efficient stereoselective transformations. Chiral probes, molecules designed to interact with a reaction system and provide stereochemical information, are invaluable tools in these investigations. While the inherent chirality and structural rigidity of the chroman framework make this compound a promising candidate for such applications, detailed research on its specific use as a chiral probe for mechanistic studies is not extensively documented in publicly available scientific literature.

The general principle behind using a chiral carboxylic acid like this compound as a probe would involve its incorporation into a reacting system. The stereochemical outcome of the reaction, influenced by the chiral probe, could then be analyzed to infer details about the transition state geometry and the non-covalent interactions that govern enantioselectivity. However, specific examples and detailed research findings directly employing this compound for this purpose are not readily found.

Contributions to Methodological Advancements in Asymmetric Synthesis

Chiral carboxylic acids are fundamental building blocks in asymmetric synthesis, often serving as starting materials, chiral auxiliaries, or ligands for asymmetric catalysts. The contributions of this compound to new synthetic methodologies are an area of ongoing interest, although specific, well-documented examples of its direct application in pioneering new asymmetric methods are limited.

The potential for this compound to contribute to this field is significant. Its carboxylic acid handle can be readily modified to create a variety of derivatives, such as esters, amides, and alcohols, which can then be used in a range of stereoselective reactions. The rigid chroman backbone can effectively shield one face of a reactive center, directing the approach of reagents and leading to high levels of stereocontrol.

For instance, derivatives of this compound could potentially be utilized as chiral ligands in transition metal catalysis. The oxygen atom of the chroman ring and the carbonyl oxygen of the carboxylate derivative could act as bidentate coordinating sites for a metal center, creating a chiral environment that could induce asymmetry in a variety of transformations, such as hydrogenations, cycloadditions, or cross-coupling reactions.

Molecular Recognition and Mechanistic Investigations of R Chroman 3 Carboxylic Acid and Its Analogs

Enantioselective Binding and Recognition in Biological Systems (Excluding Clinical Efficacy)

The specific three-dimensional arrangement of atoms in chiral molecules like (R)-Chroman-3-carboxylic acid dictates their ability to bind with high specificity to biological macromolecules. Research into its analogs, particularly the S-enantiomer derivatives, has provided significant insights into enantioselective interactions with protein targets.

Ligand-Protein Interaction Studies (In Vitro/In Silico)

While direct protein interaction studies on this compound are not extensively documented in publicly available literature, detailed investigations into its analogs have illuminated the binding mechanisms. A notable example is the study of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). nih.govresearchgate.net

Molecular docking simulations of this S-analog within the ATP-binding pocket of ROCK1 and ROCK2 have revealed key interactions that explain its potency and selectivity. The chroman moiety fits into a hydrophobic pocket, with the methoxy group forming crucial hydrophobic interactions. nih.gov The amide linker and the terminal pyridine ring also form essential hydrogen bonds and hydrophobic contacts within the active site. nih.govresearchgate.net

Specifically, the docking model for the (S)-amide analog in ROCK2 indicates that the pyridine nitrogen forms a hydrogen bond with the backbone NH of Met172, while the amide NH interacts with the backbone C=O of Met172. The chroman ring is surrounded by hydrophobic residues, including Leu120, Val128, and Leu220. The subtle differences in the amino acid composition of the active sites between ROCK1 (containing Lys105) and ROCK2 (containing Lys121) are thought to be a key determinant of the observed isoform selectivity. nih.gov The binding free energies calculated via the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method showed good correlation with experimental bioactivities, reinforcing the validity of the docking model. nih.govresearchgate.net

Enzyme Inhibition and Activation Mechanisms (In Vitro)

The chroman-3-carboxylic acid scaffold has been successfully utilized to develop potent enzyme inhibitors. A series of amide derivatives based on this structure were synthesized and evaluated for their inhibitory activity against the highly homologous kinase isoforms, ROCK1 and ROCK2. These enzymes are key regulators of cellular processes, and isoform-selective inhibition is a significant goal in drug discovery. nih.govresearchgate.net

The lead compound from this series, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrated highly potent inhibition of ROCK2 with a half-maximal inhibitory concentration (IC₅₀) of 3 nM. nih.govresearchgate.net Importantly, it showed a 22.7-fold selectivity for ROCK2 over ROCK1 (IC₅₀ = 68 nM). nih.gov This demonstrates a clear enantioselective and isoform-selective inhibition profile driven by the specific interactions within the enzyme's active site, as detailed in the molecular docking studies. The (S)-enantiomer was identified as the eutomer, or the more active enantiomer, in this series of inhibitors. researchgate.net

| Target Enzyme | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

|---|---|---|

| ROCK1 | 68 | 22.7-fold |

| ROCK2 | 3 |

Structure-Activity Relationship Studies for Molecular Targets (Excluding Clinical Outcomes)

Structure-activity relationship (SAR) studies on chroman-3-carboxylic acid amides have provided a clear understanding of the molecular features required for potent and selective ROCK2 inhibition. nih.gov

Key SAR findings from the investigation of these analogs include:

Stereochemistry : The (S)-configuration at the C3 position of the chroman ring was found to be critical for high potency. The corresponding (R)-enantiomer of the lead compound showed significantly lower inhibitory activity, highlighting a strong stereochemical preference by the target enzyme. researchgate.net

Chroman Ring Substitution : A methoxy group at the C6 position of the chroman ring was optimal for activity. Other substitutions at this position or at the C8 position generally led to a decrease in potency. nih.gov

Amide Moiety : The amide linker is a crucial component. Modifications to the linker or the terminal aromatic ring system significantly impacted the inhibitory profile. A (4-pyridin-4-yl-phenyl)-amide was identified as the most effective moiety for achieving high potency and selectivity. nih.gov

Hydrophobic Interactions : The SAR analysis, supported by molecular docking, consistently showed that hydrophobic interactions between the chroman core and the enzyme's active site are a primary driver of binding affinity. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for exploring the intrinsic properties of molecules like this compound, including its preferred three-dimensional shape and electronic characteristics, which ultimately govern its reactivity and biological interactions.

Conformational Analysis and Stereoelectronic Effects

While specific conformational analysis of this compound is not widely published, studies on the closely related, unsaturated analog Chromone-3-carboxylic acid provide insight into the methodologies used. For this analog, conformational analysis was performed using Potential Energy Surface (PES) scans with Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set. nih.gov Such scans typically involve rotating a specific dihedral angle—for instance, the angle involving the carboxylic acid group—to identify the most stable, low-energy conformations. For Chromone-3-carboxylic acid, two minimum energy conformers were identified, which were structurally identical. nih.gov

For the broader class of chroman derivatives, the dihydropyran ring is known to adopt a half-chair or twist-boat conformation. The specific conformation and the orientation (axial vs. equatorial) of the substituent at the C3 position are critical for its interaction with chiral environments like protein binding sites. The stereoelectronic effects, such as hyperconjugation between the oxygen lone pairs of the chroman ring and adjacent sigma bonds, influence the stability of these conformations. researchgate.net

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) calculations are essential for understanding the electronic details of chemical reactions at a molecular level. ijfans.org For analogs of the target compound, such as Chromone-3-carboxylic acid, QM methods like DFT have been employed to calculate optimized geometrical parameters (bond lengths and angles), vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap). nih.gov

These calculations provide a detailed picture of the molecule's electronic structure. For instance, Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and the stabilization energy associated with intramolecular electron donor-acceptor interactions. nih.govchemrxiv.org Such theoretical studies can elucidate the reactivity of different parts of the molecule, predict sites susceptible to nucleophilic or electrophilic attack, and help rationalize the mechanisms of reactions in which the chroman or chromone (B188151) ring participates. nih.govresearchgate.net

Docking Studies with Biological Macromolecules

Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related chroman and chromone analogs provides significant insights into the potential interactions of this structural class with biological macromolecules. These studies highlight the common interaction patterns and binding modes for the chroman scaffold.

For instance, docking studies performed on chroman carboxamide derivatives, which are structurally similar to this compound, have identified DNA gyrase as a potential target. researchgate.net In these simulations, the chroman moiety actively participates in binding within the enzyme's active site. The primary interactions observed involved the formation of hydrogen bonds between the oxygen atom of the carbonyl group on the ligand and the amino group of an asparagine residue (ASN46) in the protein. researchgate.net This indicates that the carboxylic acid group of this compound could engage in similar crucial hydrogen bonding interactions.

Furthermore, studies on other related heterocyclic compounds, such as furochromone derivatives, have shown interactions with acetylcholinesterase (AChE), a key enzyme in the nervous system. mdpi.com The docking poses of these analogs predicted significant aromatic-aromatic interactions, including pi-pi stacked and T-shaped configurations, between the chromone framework and tyrosine (Tyr121, Tyr334) and tryptophan (Trp84) residues in the enzyme's active site. mdpi.com These findings suggest that the aromatic part of the this compound structure could similarly anchor the molecule within a protein's binding pocket through such non-covalent interactions.

These analogous studies collectively suggest that the chroman structure is a viable scaffold for interacting with diverse biological targets. The binding is typically governed by a combination of hydrogen bonds, facilitated by oxygen-containing functional groups, and aromatic interactions from the fused benzene (B151609) ring.

| Analog Class | Biological Target | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|---|

| Chroman Carboxamide Derivatives | DNA Gyrase (PDB: 1KZN) | ASN46 | Hydrogen Bonding | researchgate.net |

| Furochromone Derivatives | Acetylcholinesterase (AChE) | Tyr121, Tyr334, Trp84 | Pi-Pi Stacking / T-shaped | mdpi.com |

| 4H-Chromone Derivatives | Bcr-Abl Oncogene | Not Specified | Not Specified | nih.gov |

Role of Chirality in Molecular Interactions

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in molecular recognition and pharmacology. juniperpublishers.com Biological systems, such as protein receptors and enzymes, are themselves chiral, composed of L-amino acids. This inherent chirality means they often interact differently with the two enantiomers of a chiral drug or ligand. juniperpublishers.commdpi.com The specific three-dimensional arrangement of atoms in this compound is therefore critical to its biological activity.

The interaction between a chiral ligand and a biological target is often described by the "three-point interaction model," where a minimum of three points of contact between the ligand and the receptor are necessary for enantioselective recognition. mdpi.com The (R)-configuration at the C3 position of the chroman ring dictates a specific spatial orientation of the carboxylic acid group relative to the chroman scaffold. This fixed conformation is crucial for achieving a complementary fit within a chiral binding pocket. One enantiomer (the eutomer) may bind with high affinity and elicit a biological response, while its mirror image (the distomer) may bind weakly or not at all, or even interact with a different target, potentially causing off-target effects. mdpi.com

For the chromane (B1220400) scaffold, the stereochemistry at a chiral center has been shown to determine the helicity (P- or M-twist) of the dihydropyran ring. nih.gov This conformational preference, dictated by the (R)-configuration, directly influences how the molecule presents its functional groups for interaction. Studies on chiral chroman-4-one derivatives, for example, have demonstrated that even minor changes to the molecular structure can significantly impact biological activity, underscoring the close relationship between stereochemistry and function. acs.org The separation and individual testing of enantiomers are therefore essential in drug discovery to identify the more active and safer isomer. longdom.org

Spectroscopic Probes for Investigating Binding Events

Spectroscopic techniques are powerful tools for studying the non-covalent interactions between a ligand like this compound and a biological macromolecule. These methods can provide valuable information on binding affinity, stoichiometry, and conformational changes in both the ligand and the target.

Fluorescence Spectroscopy is a highly sensitive method frequently used to monitor binding events. Proteins that contain fluorescent amino acids, such as tryptophan and tyrosine, can be used as intrinsic probes. When a ligand binds near these residues, it can cause a quenching (decrease) of the protein's fluorescence intensity. This quenching effect can be analyzed to determine binding parameters. For example, studies on the interaction of coumarin-3-carboxylic acid, an analog of the target compound, with human serum albumin (HSA) and bovine serum albumin (BSA) utilized fluorescence quenching to calculate binding constants (K) and the number of binding sites (n). researchgate.netnih.gov The thermodynamic parameters derived from these studies, such as enthalpy (ΔH°) and entropy (ΔS°) changes, can further elucidate the nature of the binding forces, such as hydrogen bonds, van der Waals forces, or electrostatic interactions. researchgate.net

Circular Dichroism (CD) Spectroscopy is used to investigate changes in the secondary structure of a protein upon ligand binding. researchgate.net The CD spectrum of a protein in the far-UV region (190-250 nm) provides information about its alpha-helical, beta-sheet, and random coil content. A significant change in the CD spectrum upon addition of a ligand indicates that the binding event has induced a conformational change in the protein. researchgate.netnih.gov

Chiroptical Spectroscopy methods, such as Vibrational Circular Dichroism (VCD), are particularly suited for studying chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing experimentally measured VCD spectra with those predicted by quantum chemical calculations, it is possible to determine the absolute configuration of a chiral molecule. This technique was successfully used to establish the absolute configuration of potent chiral chroman-4-one inhibitors, providing a direct link between their stereochemistry and spectroscopic signature. acs.org Such methods could be applied to this compound to confirm its conformation in different environments and during binding events.

| Technique | Principle | Information Obtained | Application Example (Analogs) |

|---|---|---|---|

| Fluorescence Spectroscopy | Quenching of intrinsic protein fluorescence upon ligand binding. | Binding affinity (K), number of binding sites (n), thermodynamic parameters (ΔH°, ΔS°). | Studying the binding of coumarin-3-carboxylic acid to serum albumins. researchgate.net |

| Circular Dichroism (CD) | Measures changes in protein secondary structure (α-helix, β-sheet). | Ligand-induced conformational changes in the protein. | Investigating α-helix changes in BSA upon addition of coumarin-3-carboxylic acid. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light. | Determination of absolute configuration and solution-state conformation. | Assigning the absolute configuration of chiral chroman-4-one derivatives. acs.org |

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment of R Chroman 3 Carboxylic Acid

Chiral Chromatography Techniques for Enantiomeric Excess Determination

The precise quantification of the enantiomeric excess (ee) of (R)-Chroman-3-carboxylic acid is fundamental for its quality control and application. Chiral chromatography provides the necessary resolving power to separate enantiomers, enabling accurate purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are principal techniques utilized for this purpose. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is a versatile and widely adopted method for the separation of enantiomers. researchgate.net The underlying principle involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of chiral compounds, including carboxylic acids. researchgate.netgcms.cznih.gov

For the enantioseparation of chroman-3-carboxylic acid, columns like Chiralpak® AD-H or Chiralcel® OD-H are commonly employed. The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. A typical mobile phase for this class of compounds consists of a mixture of a non-polar alkane, such as n-hexane, and an alcohol modifier like isopropanol. nih.gov The addition of a small amount of a strong acid, for example, trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. Due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is challenging. researchgate.net Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative, most commonly an ester. gcms.czcolostate.edu Esterification can be achieved using various reagents, such as diazomethane (B1218177) or BF3-methanol, to form the corresponding methyl ester. gcms.czresearchgate.net

Once derivatized, the sample is analyzed on a GC system equipped with a chiral capillary column. Cyclodextrin-based stationary phases, which contain chiral cavities, are frequently used to achieve enantiomeric separation. gcms.cz The separation mechanism relies on the differential inclusion of the enantiomeric derivatives into the cyclodextrin (B1172386) cavity.

| Parameter | Condition |

|---|---|

| Analyte Form | Methyl Ester Derivative |

| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 120 °C, hold 2 min, ramp 5 °C/min to 220 °C |

| Detector | Flame Ionization Detector (FID) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has gained prominence as a "green" and efficient alternative to HPLC for chiral separations. selvita.com This technique uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase component. wikipedia.org The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and lower pressure drops compared to liquid chromatography. researchgate.netchromatographyonline.com

SFC is well-suited for the separation of chiral carboxylic acids and often utilizes the same polysaccharide-based CSPs as HPLC. researchgate.netchiraltech.com A polar organic solvent, such as methanol (B129727) or ethanol, is added as a co-solvent or modifier to the CO2 to increase the mobile phase's solvating power and modulate analyte retention and selectivity. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiralpak AS-H (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While chromatography excels at determining enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive assignment of a molecule's absolute stereochemistry.

Use of Chiral Shift Reagents

Chiral Shift Reagents (CSRs), often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to distinguish between enantiomers in an NMR spectrum. libretexts.orgrsc.org These reagents are Lewis acids that can form diastereomeric complexes with chiral Lewis bases, such as the carboxylate group of this compound. Because diastereomers have different physical properties, the protons in each diastereomeric complex experience a different magnetic environment, leading to separate, distinguishable signals in the ¹H NMR spectrum. libretexts.org The magnitude of the chemical shift difference between the signals of the two enantiomers can be used to determine the enantiomeric excess by integrating the respective peaks. nih.govfrontiersin.org

Advanced 2D NMR Techniques (e.g., NOESY, COSY)

Two-dimensional (2D) NMR experiments are essential for elucidating the complete structure and relative stereochemistry of a molecule. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. longdom.org The resulting 2D spectrum displays cross-peaks that connect coupled protons, allowing for the mapping of the proton connectivity framework within the this compound molecule. longdom.orgslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the spatial proximity of protons, regardless of their bonding connectivity. slideshare.netharvard.edu The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (typically <5 Å). A NOESY spectrum shows cross-peaks between these spatially proximate protons. For this compound, observing a NOE between the proton at the C3 chiral center and specific protons on the aromatic ring or the dihydropyran ring can provide definitive evidence of their relative orientation, thereby confirming the stereochemical assignment. harvard.eduscispace.com

Mass Spectrometry for Molecular Characterization in Complex Mixtures

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis. libretexts.org High-resolution mass spectrometry (HRMS) is particularly valuable for characterizing this compound, especially within complex mixtures, as it provides highly accurate mass measurements. mdpi.com

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion (M⁺) and various fragment ions are separated based on their mass-to-charge ratio (m/z). The mass of the molecular ion directly provides the molecular weight of the compound. With HRMS, this mass can be measured with enough accuracy (typically to four or five decimal places) to determine a unique elemental formula.

For this compound (C₁₀H₁₀O₃), the expected exact mass of the molecular ion [M+H]⁺ is 179.0703. Observing a peak at this m/z value with high accuracy in an HRMS spectrum would strongly confirm the compound's elemental composition.

Furthermore, the fragmentation pattern provides structural information. In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion breaks apart in a predictable manner. For a chroman structure, characteristic fragmentation pathways often involve the cleavage of the heterocyclic ring and the loss of small, stable neutral molecules. benthamopen.comchemguide.co.uk For a carboxylic acid, a common fragmentation is the loss of the carboxyl group (–COOH) as a 45 Da neutral fragment, or the loss of water (H₂O) or carbon monoxide (CO).

The table below outlines predicted and plausible fragment ions for Chroman-3-carboxylic acid based on its structure and data from related compounds. uni.lucdnsciencepub.com

| Fragment Ion Formula | Loss from Molecular Ion | Predicted m/z |

|---|---|---|

| [C₁₀H₁₀O₃]⁺˙ | - | 178.06 |

| [C₁₀H₉O₃]⁺ | H˙ | 177.06 |

| [C₁₀H₈O₂]⁺˙ | H₂O | 160.05 |

| [C₉H₉O]⁺ | COOH˙ | 133.07 |

| [C₈H₈]⁺˙ | CO₂ + C₂H₂ | 104.06 |

Future Directions and Emerging Research Avenues for R Chroman 3 Carboxylic Acid

Novel Synthetic Routes and Sustainable Chemistry Innovations

The future synthesis of (R)-Chroman-3-carboxylic acid and its derivatives is increasingly geared towards efficiency, stereoselectivity, and sustainability. While traditional methods exist, emerging research focuses on catalytic asymmetric syntheses that provide high enantiomeric purity while minimizing waste.

Promising strategies include:

Organocatalysis : Domino reactions, such as the oxa-Michael-nitro-Michael cascade catalyzed by squaramide organocatalysts, offer an efficient route to polysubstituted chiral chromans with excellent enantioselectivity (up to 99% ee). nih.gov

Transition-Metal Catalysis : Methodologies like nickel-catalyzed asymmetric stereoselective intramolecular cyclization and palladium-catalyzed asymmetric allylic alkylation (AAA) are proving effective for constructing the chiral chroman core with high enantiomeric excess. chemrxiv.orgacs.org These methods are part of a broader effort to use various transition metals—including rhodium, iridium, and copper—to catalyze the formation of these important structures. chemrxiv.org

Green Chemistry Approaches : Inspired by sustainable methods for related heterocyclic compounds, future syntheses could incorporate principles like visible-light photoredox catalysis. researchgate.netacs.org This approach uses light as a non-toxic energy source to drive chemical transformations, representing a greener alternative to conventional methods. researchgate.net

These advanced synthetic methods are crucial for producing enantiomerically pure chroman scaffolds necessary for specialized applications.

Table 1: Emerging Asymmetric Synthetic Strategies for Chiral Chroman Scaffolds

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Squaramide Organocatalyst | Oxa-Michael-nitro-Michael Domino Reaction | High enantioselectivity (up to 99% ee) and diastereoselectivity. nih.gov |

| Nickel/P-chiral Ligand (e.g., (R)-AntPhos) | Reductive Cyclization | Excellent yields and enantioselectivity (>99:1 er) for chromans with tertiary allylic alcohols. chemrxiv.orgchemrxiv.org |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation (AAA) | Efficient construction of allylic C-O bonds to form chiral chromans in up to 98% ee. acs.org |

Exploration of New Catalytic Applications and Ligand Architectures

The rigid, chiral structure of this compound makes it an attractive candidate for development as a novel ligand in asymmetric catalysis. The design of chiral ligands is a cornerstone of modern synthetic chemistry, enabling the selective production of one enantiomer of a chiral product. nih.govoup.com